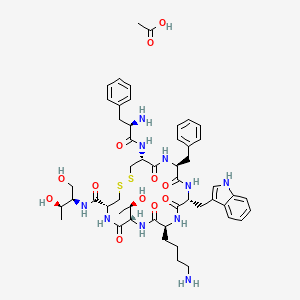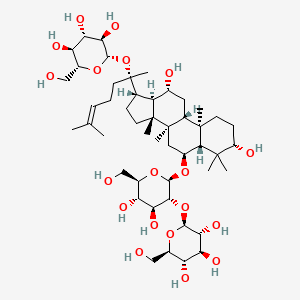
Dilithium;dioxido(oxo)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilithium;dioxido(oxo)titanium, also known as lithium titanate, is a compound with the chemical formula Li2TiO3. It is a type of lithium compound commonly used in the field of energy storage. This compound is known for its high conductivity and stability, making it an ideal material for use in lithium-ion batteries . Lithium titanate nanopowder exhibits excellent cycling performance and a long lifespan, making it a promising candidate for the development of advanced energy storage systems .
Preparation Methods
The preparation of dilithium;dioxido(oxo)titanium can be achieved through various synthetic routes. One common method involves the deep eutectic-solvothermal synthesis, which has been successfully employed to prepare polyoxo-titanium clusters with nuclearity up to 28 . Another method involves the use of molybdenum–titanium oxo-clusters as efficient catalysts for the hydrogenation of a titanium dioxide electrode to black titanium dioxide at room temperature . These methods highlight the versatility and efficiency of different synthetic approaches in producing this compound.
Chemical Reactions Analysis
Dilithium;dioxido(oxo)titanium undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include high temperature calcination, plasma, and electrochemical catalytic water splitting . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of titanium dioxide to black titanium dioxide involves the generation of activated hydrogen and the reduction of titanium (IV) to titanium (III) .
Scientific Research Applications
Dilithium;dioxido(oxo)titanium has a wide range of scientific research applications. In the field of energy storage, it is used as an anode material in lithium-ion batteries due to its high conductivity and stability . It is also used in the development of advanced energy storage systems for electric vehicles, renewable energy storage, and portable electronic devices . Additionally, this compound is utilized in the preparation of black titanium dioxide films, which have promising photoactive properties . Its unique crystal structure allows for fast charging and discharging capabilities, making it suitable for various applications in chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of dilithium;dioxido(oxo)titanium involves its ability to enhance the conductivity and stability of lithium-ion batteries. The compound’s unique crystal structure allows for fast ion transport, which contributes to its excellent cycling performance and long lifespan . In the context of black titanium dioxide, the reduction of titanium (IV) to titanium (III) plays a crucial role in its photoactive properties . The molecular targets and pathways involved in these processes are primarily related to the electrochemical and catalytic properties of the compound.
Comparison with Similar Compounds
Dilithium;dioxido(oxo)titanium can be compared with other similar compounds, such as lithium titanium oxide and other transition metal oxo complexes. Lithium titanium oxide, for example, is another lithium compound used in energy storage applications . Transition metal oxo complexes, which contain oxo ligands bound to metal centers, are known for their ability to stabilize high oxidation states of metals and are used in various catalytic and optoelectronic applications . The uniqueness of this compound lies in its high conductivity, stability, and excellent cycling performance, making it a superior choice for advanced energy storage systems .
Properties
IUPAC Name |
dilithium;dioxido(oxo)titanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.3O.Ti/q2*+1;;2*-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUCAHCCJMJHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-][Ti](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2O3Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-3H-purin-6-one](/img/structure/B7822994.png)


![8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7823013.png)


![methyl (E)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enoate](/img/structure/B7823037.png)





